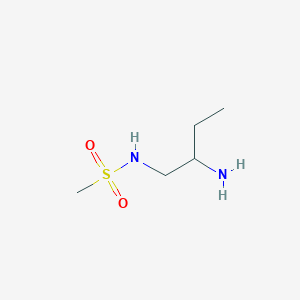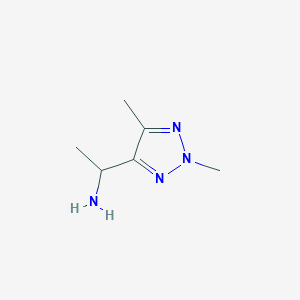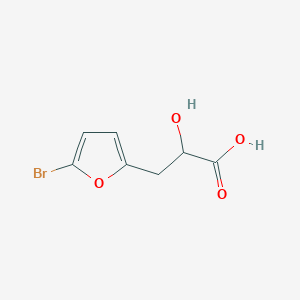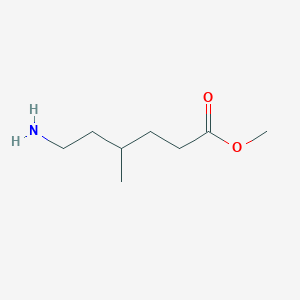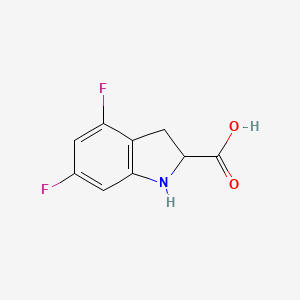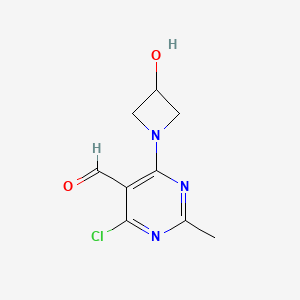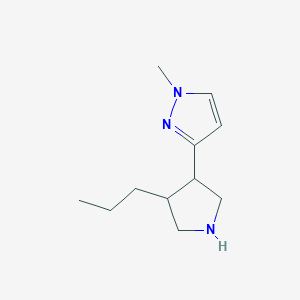![molecular formula C15H21BrN2O2 B13198741 tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)
tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of 3-bromoaniline with tert-butyl chloroformate in the presence of a base. The reaction is carried out at ambient temperature using an appropriate solvent and catalyst . The general reaction scheme is as follows:
Step 1: 3-bromoaniline is reacted with tert-butyl chloroformate.
Step 2: The reaction mixture is stirred at room temperature.
Step 3: The product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, including optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions: tert-Butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is used as an intermediate for the synthesis of more complex molecules. It serves as a building block in the construction of various heterocyclic compounds .
Biology and Medicine: It can be used to develop new drugs targeting specific biological pathways .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable intermediate for the synthesis of advanced materials .
作用機序
The mechanism of action of tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may play a role in binding to these targets, while the bromophenyl group could influence the compound’s overall activity and selectivity .
類似化合物との比較
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate
Comparison: tert-Butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications due to its specific structure .
特性
分子式 |
C15H21BrN2O2 |
|---|---|
分子量 |
341.24 g/mol |
IUPAC名 |
tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19) |
InChIキー |
LHNWSBDNCOLGKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13198660.png)
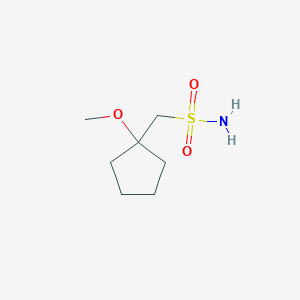
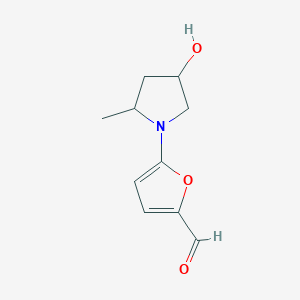
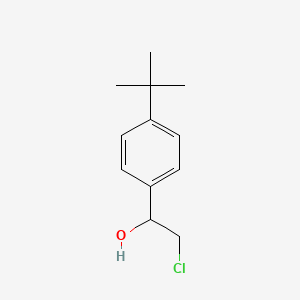

![Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198692.png)
